Product packaging for (R)-4-Hydroxymandelate(Cat. No.:)

(R)-4-Hydroxymandelate

Cat. No.: B1233475
M. Wt: 167.14 g/mol
InChI Key: YHXHKYRQLYQUIH-SSDOTTSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Hydroxymandelate is an enantiomerically pure aromatic alpha-hydroxy acid that serves as a valuable chiral building block and a critical intermediate in significant biochemical pathways. In pharmaceutical research, it is a key precursor in the synthesis of fine chemicals, aromatic drugs, and flavors, including its use in the production of the selective β1-receptor antagonist atenolol . Its derivatives, such as polyhydroxylated mandelic acid amides, exhibit potent antioxidative activities, surpassing even alpha-tocopherol in some assays . Recent groundbreaking research has identified this compound as a fundamental endogenous intermediate in the biosynthesis of the coenzyme Q10 (CoQ10) headgroup in human cells . This biosynthesis is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), and deficiencies in this pathway are linked to severe neurological diseases . This discovery positions this compound as an essential compound for studying mitochondrial function, CoQ10 deficiencies, and related neurological disorders. Biotechnologically, this compound can be produced de novo in engineered microbial cell factories like Escherichia coli and Saccharomyces cerevisiae from renewable feedstocks, offering a sustainable alternative to traditional chemical synthesis . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7O4- B1233475 (R)-4-Hydroxymandelate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7O4-

Molecular Weight

167.14 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1/t7-/m1/s1

InChI Key

YHXHKYRQLYQUIH-SSDOTTSWSA-M

SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)[O-])O)O

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of R 4 Hydroxymandelate

Natural Occurrence and Biological Production Routes

(R)-4-Hydroxymandelate is a natural product found in certain microorganisms, where it often serves as a precursor for the biosynthesis of complex molecules like nonribosomal peptide antibiotics. nih.gov The primary enzyme responsible for its production in these organisms is hydroxymandelate synthase (HmaS), an Fe(II)-dependent dioxygenase. nih.govplos.org This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP), a derivative of the aromatic amino acid L-tyrosine, into this compound through an oxidative decarboxylation reaction. nih.govplos.org

Several bacterial species have been identified as producers of this compound. For instance, the actinomycete Amycolatopsis orientalis produces this compound as a step in the synthesis of 4-hydroxyphenylglycine, a building block for glycopeptide antibiotics such as vancomycin (B549263) and chloroeremomycin. nih.govnih.govmdpi.com Similarly, species like Streptomyces coelicolor and Streptomyces yokosukanensis also possess the HmaS enzyme for this conversion. plos.orgnih.gov The enzymatic activity of HmaS from A. orientalis has been noted to be higher towards 4-HPP compared to that from S. coelicolor. nih.gov

Metabolic engineering efforts have successfully established biosynthetic pathways for 4-hydroxymandelic acid production in host organisms like Escherichia coli and Saccharomyces cerevisiae by introducing the hmaS gene. nih.govdntb.gov.ua

Table 1: Microbial Production of this compound

Microorganism Key Enzyme Pathway Context
Amycolatopsis orientalis Hydroxymandelate Synthase (HmaS) Biosynthesis of 4-hydroxyphenylglycine for antibiotics. nih.govmdpi.com
Streptomyces coelicolor Hydroxymandelate Synthase (HmaS) Analogous pathway for antibiotic precursor synthesis. plos.org
Streptomyces yokosukanensis Hydroxymandelate Synthase (HmaS) Production of mandelate (B1228975) derivatives. nih.gov
Engineered Escherichia coli Hydroxymandelate Synthase (HmaS) Heterologous production from glucose/xylose mixtures. nih.govdntb.gov.ua

In mammals, this compound was a previously undescribed metabolite until recent studies identified it as a crucial intermediate in a non-canonical tyrosine catabolism pathway linked to the synthesis of an essential biomolecule. nih.gov

The biosynthesis of this compound in mammals originates from the catabolism of the amino acid L-tyrosine. nih.gov Tyrosine can be synthesized from phenylalanine via phenylalanine hydroxylase. nih.gov Through the action of tyrosine transaminase, tyrosine is converted to 4-hydroxyphenylpyruvate (4-HPPA), which is the direct precursor for this compound synthesis. nih.gov In rabbits, it has also been shown that this compound can be formed from other tyrosine catabolites, namely octopamine (B1677172) and tyramine. nih.gov

The key enzyme that catalyzes the formation of this compound in mammals is 4-hydroxyphenylpyruvate dioxygenase-like (HPDL). nih.govrepec.orgnih.gov HPDL is an iron-dependent dioxygenase that localizes to the mitochondria. uniprot.orggenecards.org It converts 4-hydroxyphenylpyruvate (4-HPPA) into (S)-4-hydroxymandelate. uniprot.orguniprot.org This discovery elucidated the function of HPDL, which was previously a protein of unknown function in human cells. nih.govrepec.org The HPDL-catalyzed reaction is distinct from the canonical tyrosine catabolism pathway, where the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) converts the same precursor, 4-HPPA, into homogentisate. nih.gov

The production of this compound via HPDL is a critical step in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10) in human cells. nih.govrepec.orgnih.gov CoQ10 is an essential component of the electron transport chain and a vital lipid-soluble antioxidant. nih.govmdpi.com this compound acts as an intermediate in this pathway. nih.govrepec.org It is subsequently converted to 4-hydroxybenzoate (B8730719) (4-HB), which serves as the aromatic ring precursor for the CoQ10 headgroup. nih.govnyu.edu This connection provides significant insight into the mechanisms behind certain neurological diseases linked to HPDL deficiencies. nih.govrepec.orgnih.gov The HPDL-dependent pathway is considered an alternative route for CoQ10 biosynthesis. researchgate.net

Mammalian this compound Biosynthesis Pathways

Role of Hydroxyphenylpyruvate Dioxygenase-like (HPDL) in Mammalian Synthesis

Enzymatic Systems Involved in this compound Bioconversion

Once synthesized, this compound can be further metabolized by various enzymatic systems. These bioconversion processes are part of the broader mandelate pathway, which deals with the degradation of mandelic acid and its derivatives. ontosight.ai

A key enzyme in its catabolism is this compound dehydrogenase, which catalyzes the oxidation of this compound to produce 4-hydroxybenzaldehyde (B117250). ontosight.ai This product can then be further oxidized to 4-hydroxybenzoate by 4-hydroxybenzaldehyde dehydrogenase. ontosight.ai

In addition to dehydrogenases, oxidases can also act on hydroxymandelate compounds. For example, hydroxymandelate oxidase (HMO) has been studied for its ability to oxidize the (S)-enantiomer, (S)-4-hydroxymandelate, to 4-hydroxyphenylglyoxylic acid. acs.org While specific to the (S)-form, this highlights a class of enzymes capable of converting the hydroxymandelate structure. Understanding these enzymatic conversions is important for applications in biotechnology, such as the development of novel biocatalysts. ontosight.ai

Table 2: Key Enzymes in this compound Metabolism

Enzyme Action Product Organism/Context
Hydroxymandelate Synthase (HmaS) Synthesis from 4-hydroxyphenylpyruvate This compound Bacteria (Amycolatopsis, Streptomyces) plos.orgmdpi.com
4-Hydroxyphenylpyruvate Dioxygenase-like (HPDL) Synthesis from 4-hydroxyphenylpyruvate (S)-4-Hydroxymandelate Mammals uniprot.orguniprot.org
This compound Dehydrogenase Oxidation 4-Hydroxybenzaldehyde Metabolic Degradation Pathway ontosight.ai

Hydroxymandelate Synthase (HmaS) and its Variants

Hydroxymandelate synthase (HmaS) is a pivotal enzyme in the biosynthesis of the hydroxymandelate moiety. ontosight.ai It is a non-heme iron-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP), a derivative of the amino acid tyrosine, into (S)-4-hydroxymandelate. wikipedia.orgasm.org This reaction is significant as it involves both decarboxylation and a unique hydroxylation at the benzylic position of the substrate, rather than the more common phenyl ring hydroxylation seen in related enzymes. ontosight.ai

HmaS is crucial for the synthesis of non-proteinogenic amino acids like L-p-hydroxyphenylglycine, which are components of important peptide antibiotics such as the vancomycin group. ontosight.aiasm.org The enzyme from the bacterium Amycolatopsis orientalis is a well-studied example, but several homologs with varying efficiencies have been identified in other bacteria, including Streptomyces coelicolor, Actinosynnema mirum, and Micromonospora tulbaghiae. researchgate.netwikipedia.org Engineering efforts have focused on these variants to alter substrate preference and improve the production of mandelic acid and its derivatives for industrial applications. researchgate.netwikipedia.orgnih.gov For instance, expressing HmaS from Amycolatopsis orientalis in yeast has been shown to produce 119 mg/L of 4-hydroxymandelic acid (HMA). wikipedia.org

Table 1: Examples of Hydroxymandelate Synthase (HmaS) Variants and Catalytic Observations

HmaS Variant Source Host Organism for Study Substrate(s) Product(s) Key Findings Reference(s)
Amycolatopsis orientalis Saccharomyces cerevisiae 4-Hydroxyphenylpyruvate, Phenylpyruvate (S)-4-Hydroxymandelate, Mandelic Acid Wild-type enzyme primarily produces HMA, with minor mandelic acid production. wikipedia.org
Amycolatopsis orientalis (S201V mutant) Saccharomyces cerevisiae 4-Hydroxyphenylpyruvate, Phenylpyruvate Mandelic Acid S201V mutation significantly reduces HMA production and increases mandelic acid production. wikipedia.org
Actinosynnema mirum (HMAS3) Escherichia coli Phenylpyruvate Mandelic Acid Exhibited the most robust catalytic efficiency among six tested HMAS homologs for mandelic acid synthesis. researchgate.net
Nocardia uniformis Saccharomyces cerevisiae Hydroxyphenylpyruvate, Phenylpyruvate Hydroxymandelic Acid, Mandelic Acid Used as a basis for active site mutations to shift specificity towards mandelic acid production. nih.gov
Human (HPDL) Human Cells 4-Hydroxyphenylpyruvate 4-Hydroxymandelate (B1240059) Identified as the enzyme responsible for 4-HMA synthesis in humans, an intermediate in Coenzyme Q10 biosynthesis. asm.orgasm.org

Structure-activity relationship (SAR) analysis is a fundamental process used to understand how the three-dimensional structure of an enzyme like HmaS dictates its function and substrate specificity. asm.orghmdb.cabrenda-enzymes.org For HmaS, this analysis has been crucial in identifying key amino acid residues that control its catalytic activity and substrate preference. asm.org

A critical residue in the active site of HmaS is a serine (Ser201 in the A. orientalis enzyme), which forms a hydrogen bond with the para-hydroxy group of its preferred substrate, 4-hydroxyphenylpyruvate. nih.govnih.gov This interaction is vital for correctly positioning the substrate for the subsequent chemical reaction. asm.org Modifying this residue, for example by replacing serine with a valine (S201V mutation), disrupts this hydrogen bond. wikipedia.org This change significantly hinders the binding of 4-hydroxyphenylpyruvate, thereby reducing the production of HMA. wikipedia.org Concurrently, this modification can lead to an increased conversion of an alternative substrate, phenylpyruvate, to mandelic acid. wikipedia.orgnih.gov This demonstrates how a single structural change can dramatically alter the enzyme's product profile. Such insights are invaluable for rationally designing enzyme variants with desired catalytic properties for biotechnological purposes. hmdb.ca

The catalytic mechanism of HmaS is a sophisticated process that sets it apart from closely related enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Both enzymes utilize the same substrates, but yield different products due to distinct reaction pathways. The reaction cycle begins with the formation of a highly reactive Fe(IV)=O (oxoferryl) intermediate within the enzyme's active site. nih.gov

In HmaS, this powerful oxidizing species performs a benzylic hydroxylation. The mechanism proceeds via hydrogen-atom abstraction from the benzylic carbon of the substrate. wikipedia.org This step leads to the formation of a ferric-hydroxy species and a substrate radical. wikipedia.org This is followed by a rapid "oxygen rebound," where the hydroxyl group is transferred to the radical, resulting in the formation of the hydroxylated product, (S)-4-hydroxymandelate. Computational studies have shown that the energy barrier for this hydrogen-atom abstraction is relatively low, making it a favorable pathway. wikipedia.org The conformation of key amino acid residues, such as Ser201, in the second coordination shell of the active site is crucial for directing the oxoferryl intermediate to attack the benzylic carbon instead of the aromatic ring, which is the reaction catalyzed by HPPD. nih.gov

Structural-Activity Relationship Analysis of HmaS

This compound Dehydrogenase

In the metabolic degradation of this compound, a key enzyme is this compound dehydrogenase. ontosight.ai This enzyme catalyzes the oxidation of this compound to produce 4-hydroxybenzaldehyde. ontosight.ai While a specific enzyme solely dedicated to this reaction is not extensively characterized, enzymes classified as (R)-mandelate dehydrogenase (EC 1.1.1.379) have been shown to act on this compound.

Found in bacteria and fungi, (R)-mandelate dehydrogenase is an NAD+-dependent oxidoreductase that can accept a variety of substituted mandelate derivatives as substrates, including 3-hydroxymandelate and 4-hydroxymandelate. This enzyme is stereospecific and does not act on (S)-mandelate. The reaction involves the transfer of the pro-R-hydrogen from NADH.

(R)-4-Hydroxymandelic Acid Semialdehyde Dehydrogenase

Following the oxidation of this compound, the resulting product is 4-hydroxybenzaldehyde, which is the semialdehyde of the parent acid. The subsequent step in the metabolic pathway is the oxidation of this aldehyde to 4-hydroxybenzoate. ontosight.ai This reaction is catalyzed by the enzyme 4-hydroxybenzaldehyde dehydrogenase (EC 1.2.1.64). ontosight.ainih.gov

This enzyme is an oxidoreductase that utilizes NAD+ and water as co-substrates to convert 4-hydroxybenzaldehyde into 4-hydroxybenzoate, releasing NADH and a proton in the process. nih.gov 4-hydroxybenzaldehyde dehydrogenase plays a role in various catabolic pathways in bacteria, such as those for toluene (B28343) and xylene degradation, and is also found in plants like carrots. asm.orgnih.gov Its action is a critical link in the complete breakdown of aromatic compounds derived from the mandelate pathway. ontosight.ai

Other Related Enzymes (e.g., D-Mandelate Dehydrogenase, Hydroxymandelate Oxidase)

The broader metabolic context of this compound involves several other important enzymes that act on related structures.

D-Mandelate Dehydrogenase (DMD) , also referred to as (R)-mandelate dehydrogenase, has been identified in various microorganisms, including the yeast Rhodotorula graminis and bacteria like Lactobacillus brevis and Lactobacillus harbinensi. This NAD+-dependent enzyme is crucial in pathways designed for the production of chiral mandelic acid. For instance, it can be used in an artificial pathway to catalyze the stereo-reduction of phenylglyoxylate (B1224774) to (R)-mandelic acid. Its ability to act on substituted phenylglyoxylates makes it a versatile biocatalyst.

Hydroxymandelate Oxidase (Hmo) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of (S)-4-hydroxymandelate. Instead of producing an aldehyde, Hmo converts its substrate to 4-hydroxybenzoylformate (also known as 4-hydroxyphenylglyoxylate). This enzyme is involved in the biosynthesis of hydroxyphenylglycine, a component of certain antibiotics. It uses molecular oxygen as an acceptor and produces hydrogen peroxide as a byproduct. Hmo is distinct from dehydrogenases and represents an alternative enzymatic strategy for modifying the mandelate structure. Directed evolution has been used to engineer Hmo mutants with enhanced catalytic efficiency for oxidizing (S)-4-hydroxymandelate.

Table 2: Summary of Key Enzymes in this compound Metabolism

Enzyme Name EC Number Function Substrate(s) Product(s) Organism Examples Reference(s)
Hydroxymandelate Synthase (HmaS) 1.13.11.46 Biosynthesis of (S)-4-hydroxymandelate 4-Hydroxyphenylpyruvate, O₂ (S)-4-Hydroxymandelate, CO₂ Amycolatopsis orientalis ontosight.aiasm.org
(R)-Mandelate Dehydrogenase 1.1.1.379 Oxidation of this compound This compound, NAD⁺ 4-Hydroxybenzaldehyde, NADH, H⁺ Rhodotorula graminis ontosight.ai
4-Hydroxybenzaldehyde Dehydrogenase 1.2.1.64 Oxidation of 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde, NAD⁺, H₂O 4-Hydroxybenzoate, NADH, H⁺ Pseudomonas mendocina ontosight.ainih.gov
Hydroxymandelate Oxidase (Hmo) 1.1.3.19 / 1.1.3.46 Oxidation of (S)-4-hydroxymandelate (S)-4-Hydroxymandelate, O₂ 4-Hydroxybenzoylformate, H₂O₂ Pseudomonas convexa, Amycolatopsis orientalis

Microbial and Biocatalytic Production Strategies for R 4 Hydroxymandelate

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering has become a cornerstone for the sustainable production of valuable chemicals, including (R)-4-hydroxymandelate, by harnessing the catalytic power of microorganisms. These strategies involve the rational design and modification of cellular metabolic networks to channel carbon flux towards the desired product, enhance precursor and cofactor availability, and eliminate competing pathways. Both prokaryotic hosts like Escherichia coli and eukaryotic systems such as Saccharomyces cerevisiae have been successfully engineered for this purpose.

Engineering of Escherichia coli Strains for de novo Biosynthesis

Escherichia coli is a popular host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of advanced genetic tools. mdpi.com The de novo biosynthesis of this compound in E. coli starts from simple carbon sources like glucose and involves engineering the native shikimate pathway to overproduce the precursor L-tyrosine, which is then converted to 4-hydroxyphenylpyruvate and subsequently to this compound.

To increase the intracellular pool of PEP and E4P for this compound production, several strategies have been employed:

Overcoming Feedback Inhibition: In wild-type E. coli, the first committed step of the shikimate pathway is catalyzed by three 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase isoenzymes (encoded by aroG, aroF, and aroH), which are subject to feedback inhibition by aromatic amino acids. mdpi.com Overexpressing feedback-resistant (fbr) versions of these enzymes, such as AroGfbr and AroFfbr, is a common and effective strategy to pull more carbon into the pathway. mdpi.comfrontiersin.org

Enhancing Precursor Synthesis: The availability of E4P, derived from the pentose (B10789219) phosphate (B84403) pathway (PPP), can be increased by overexpressing the gene for transketolase (tktA). mdpi.comrutgers.edu

Modifying Glucose Uptake: The standard glucose phosphotransferase system (PTS) in E. coli consumes one molecule of PEP for each molecule of glucose transported into the cell. rutgers.edunih.gov Replacing the PTS with a non-PTS glucose uptake system, such as one utilizing galactose permease (galP) and glucokinase (glk), can conserve PEP, making more of it available for the shikimate pathway. nih.gov Studies have shown that using a non-PTS system can significantly increase the yield of DAHP from glucose. nih.gov

The following table summarizes key genetic modifications aimed at optimizing the precursor supply for the shikimate pathway in E. coli.

Gene TargetModification StrategyPurposeReference
aroG, aroFOverexpression of feedback-resistant (fbr) variantsTo prevent feedback inhibition by aromatic amino acids and increase carbon flux into the shikimate pathway. mdpi.comfrontiersin.org
tktAOverexpressionTo enhance the supply of the precursor erythrose-4-phosphate (E4P) from the pentose phosphate pathway. mdpi.comrutgers.edu
PTS genesDeletion/Replacement with non-PTS system (e.g., galP, glk)To conserve phosphoenolpyruvate (B93156) (PEP) during glucose uptake, making it more available for the shikimate pathway. nih.gov

To maximize the carbon flux towards this compound, it is crucial to block or repress metabolic pathways that compete for key precursors. The deletion of genes responsible for byproduct formation is a common approach. For instance, to prevent the conversion of the key intermediate L-tyrosine into other compounds, genes such as aspC (aspartate aminotransferase) and tyrB (tyrosine aminotransferase) have been deleted. nih.gov

CRISPR interference (CRISPRi) has emerged as a powerful tool for multiplexed and titratable gene repression without requiring genomic modification. wikipedia.orgresearchgate.net This technology utilizes a catalytically deactivated Cas9 (dCas9) protein guided by a single guide RNA (sgRNA) to sterically block transcription of target genes. wikipedia.org This method has been successfully applied to downregulate competing pathways in E. coli for the production of aromatic compounds. mdpi.comnih.gov For example, CRISPRi has been used to repress multiple genes simultaneously, such as those involved in the degradation of precursors or the synthesis of competing aromatic amino acids, thereby redirecting metabolic flux towards the desired product. mdpi.comacs.org In one study, a multi-level gene interference strategy using CRISPRi was instrumental in developing an E. coli chassis capable of producing high levels of the precursor 4-hydroxyphenylpyruvate. nih.gov

The table below lists genes that are often targeted for repression to enhance the production of shikimate-derived compounds.

Gene TargetEncoded Protein/FunctionPurpose of RepressionMethodReference
aspC / tyrBAminotransferasesTo prevent the conversion of L-tyrosine into byproducts.Gene Deletion nih.gov
pykFPyruvate Kinase ITo increase the availability of PEP.CRISPRi mdpi.com
tyrRTranscriptional RegulatorTo de-repress the expression of shikimate pathway genes.CRISPRi mdpi.com
ptaPhosphate AcetyltransferaseTo reduce acetate (B1210297) formation, a common byproduct.CRISPRi nih.gov

Enzymatic methods are the most common strategies for regenerating NAD(P)H. illinois.edu This involves introducing a dehydrogenase enzyme that oxidizes a cheap co-substrate, thereby reducing NAD(P)+ to NAD(P)H.

NADH Regeneration: A widely used system for NADH regeneration is the formate (B1220265) dehydrogenase (FDH) from Candida boidinii, which catalyzes the oxidation of formate to carbon dioxide. illinois.edu Another common enzyme is glucose dehydrogenase (GDH), which oxidizes glucose to gluconate. illinois.edu

NADPH Regeneration: The supply of NADPH, which is crucial for many biosynthetic pathways, can be enhanced by overexpressing enzymes like NAD kinase (nadK) or a transhydrogenase (pntAB). d-nb.info In Saccharomyces cerevisiae, introducing an NADPH-dependent glyceraldehyde-3-phosphate dehydrogenase (GapC) has been shown to improve the supply of NADPH for vanillin (B372448) synthesis, a related aromatic aldehyde. biorxiv.org

In some whole-cell biocatalysis systems, a self-sufficient cofactor regeneration system has been designed. For example, in the synthesis of L-phenylglycine, a byproduct (L-glutamate) was converted by glutamate (B1630785) dehydrogenase (GDH) to regenerate NADH, NH4+, and 2-oxoglutarate simultaneously, creating a closed-loop system. nih.gov

Strategies for Repressing Competing Pathways (e.g., CRISPR Interference)

Engineering of Saccharomyces cerevisiae for this compound Production

Saccharomyces cerevisiae (baker's yeast) is an attractive alternative host for producing aromatic compounds due to its robustness in industrial fermentations and its status as a GRAS (Generally Recognized As Safe) organism. nih.govnih.gov Engineering strategies in yeast often mirror those in E. coli, focusing on enhancing the native aromatic amino acid pathway.

Researchers have successfully engineered S. cerevisiae for the de novo production of 4-hydroxymandelic acid (HMA) from glucose. nih.gov Initial efforts involved expressing a heterologous hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis in a wild-type yeast strain, resulting in a titer of 119 mg/L of HMA. nih.gov To further boost production, competing pathways were blocked. Deleting the gene PHA2, which prevents the formation of phenylpyruvate, increased the HMA titer to over 1 g/L. nih.gov Conversely, deleting TYR1, which blocks the conversion of chorismate to 4-hydroxyphenylpyruvate, directed the metabolic flux towards mandelic acid production. nih.gov These results demonstrate that S. cerevisiae is a promising host for the sustainable production of HMA. nih.govresearchgate.net

Host OrganismGenetic ModificationFeedstockTiter AchievedReference
S. cerevisiaeExpression of HmaS from A. orientalisGlucose119 mg/L HMA nih.gov
S. cerevisiaeExpression of HmaS, deletion of PHA2Glucose>1 g/L HMA nih.gov
S. cerevisiaeExpression of HmaS, deletion of TYR1Glucose236 mg/L Mandelic Acid nih.gov

Utilization of Diverse Feedstocks (e.g., Glucose, Glycerol (B35011), L-Phenylalanine, Styrene)

The economic viability of microbial production processes is heavily dependent on the cost of the feedstock. While glucose is a common and efficient carbon source, the ability to utilize a wider range of cheaper and more sustainable feedstocks is highly desirable.

Glucose and Xylose: Glucose is the most conventional feedstock for microbial fermentation. nih.govnih.gov Engineered E. coli strains have been developed to produce high titers of 4-HMA from glucose, with one study achieving 32.768 g/L in a fed-batch fermentation. nih.gov Additionally, the ability to co-ferment glucose and xylose, the main sugars in lignocellulosic biomass, has been demonstrated, providing a route to produce 4-HMA from non-food, renewable resources. nih.govnih.gov

Glycerol: Crude glycerol is a major byproduct of the biodiesel industry, making it an abundant and inexpensive feedstock. researchgate.netmdpi.com E. coli strains have been engineered to produce (R)-mandelic acid, a related compound, from glycerol. researchgate.netnih.gov In one approach, a two-cell coupled system, where one E. coli strain produced L-phenylalanine from glycerol and a second strain converted it to (R)-mandelic acid, yielded 760 mg/L of the product. researchgate.netnih.gov

L-Phenylalanine: L-phenylalanine can serve as a direct precursor for the synthesis of related aromatic compounds. researchgate.net Whole-cell biocatalysis has been used to convert L-tyrosine (a hydroxylated version of L-phenylalanine) into 4-hydroxybenzoic acid using a multi-enzyme cascade that includes hydroxymandelate synthase. researchgate.net

Styrene (B11656): Styrene, though derived from petrochemicals, can be biotransformed into valuable chiral compounds. nih.govacs.org An artificial enzyme cascade has been developed in E. coli to produce (R)-mandelic acid from styrene with high enantiomeric excess. researchgate.netnih.gov The biotransformation of styrene can also lead to the formation of hydroxymandelic acids as minor metabolites. acs.orgnih.gov

FeedstockOrganism/SystemProductTiter/YieldReference
GlucoseEngineered E. coliThis compound32.768 g/L nih.gov
Glucose/Xylose MixEngineered E. coliThis compound15.8 g/L nih.gov
GlycerolCoupled E. coli system(R)-Mandelic Acid760 mg/L researchgate.netnih.gov
L-PhenylalanineEngineered E. coliBenzaldehyde (B42025) (via HmaS)84% conversion researchgate.net
StyreneEngineered E. coli(R)-Mandelic Acid1.52 g/L researchgate.netnih.gov

Directed Evolution and Enzyme Engineering for Improved Biocatalysis

Directed evolution and rational enzyme engineering are cornerstone strategies for developing powerful biocatalysts for the synthesis of this compound. These techniques focus on modifying enzymes to enhance their natural capabilities or even to introduce novel functions.

Enhancing Catalytic Efficiency and Stereoselectivity of Enzymes

The core objective of enzyme engineering in this context is to improve two key parameters: catalytic efficiency (the rate at which an enzyme converts a substrate to a product) and stereoselectivity (the ability to produce the desired (R)-isomer exclusively). acs.orgrsc.org Scientists employ a variety of methods, from random mutagenesis followed by high-throughput screening to structure-based rational design, to achieve these goals. bohrium.comfrontiersin.org

A notable example involves the engineering of hydroxymandelate oxidase (HMO). Through several rounds of directed evolution, a mutant known as HMOTM (with mutations A80G-T159S-T162Q) was developed. acs.org This engineered enzyme demonstrated a remarkable 23-fold increase in catalytic efficiency (kcat/KM) for the oxidation of (S)-4-hydroxymandelic acid. acs.orgresearcher.life Structural analysis suggested that these mutations facilitated substrate binding and catalysis by reorienting a key flavin mononucleotide (FMN) cofactor and forming new hydrogen bonds with the substrate. acs.org

Similarly, 4-hydroxymandelate (B1240059) synthase (HmaS) from Actinoplanes teichomyceticus has been a target for improvement. A quadruple mutant created through random and site-directed mutagenesis showed a 2.4-fold higher activity compared to the wild-type enzyme. dntb.gov.ua Engineering efforts also focus on altering the substrate binding pocket to enhance stereoselectivity. By introducing specific mutations that create steric hindrance, researchers can influence how the substrate binds, thereby favoring the formation of the desired (R)-enantiomer over the (S)-enantiomer. frontiersin.orgplos.org

Table 1: Examples of Engineered Enzymes for Hydroxymandelate Pathway

EnzymeEngineering StrategyKey MutationsObserved ImprovementSource
Hydroxymandelate Oxidase (HMO)Directed EvolutionA80G-T159S-T162Q23-fold increase in catalytic efficiency (kcat/KM) for (S)-4-HMA oxidation. acs.org
4-Hydroxymandelate Synthase (HmaS)Random and Site-Directed MutagenesisA199V/Q206R/I217V/K337Q2.4-fold higher activity than wild type. dntb.gov.ua
Alcohol Dehydrogenase (LCRIII)Rational Design (SMDP Method)W151F-S167A-F215Y4.55-fold increase in specific activity for ethyl (R)-4-chloro-3-hydroxybutyrate synthesis. nih.gov
Hydroxynitrile Lyase (AtHNL)Site-Saturation MutagenesisF179N2.4-fold increase in kcat/Km for promiscuous retro-nitroaldolase activity. nih.gov

Development of Artificial Enzyme Cascades for Stereoselective Conversion

Artificial enzyme cascades involve combining multiple enzymes in a sequential, one-pot reaction to perform complex chemical transformations that would be difficult to achieve with a single catalyst. This approach mimics natural metabolic pathways and is particularly effective for the stereoselective synthesis of chiral molecules like this compound.

Researchers have successfully designed multi-enzyme cascades to produce related chiral compounds, demonstrating the principle's applicability. For instance, an artificial pathway to synthesize D-p-hydroxyphenylglycine (D-HPG), a valuable antibiotic precursor, was constructed in vivo. nih.govresearchgate.net This four-enzyme cascade utilizes 4-hydroxymandelate synthase (HmaS) and 4-hydroxymandelate oxidase (Hmo) as key components to convert L-tyrosine into the intermediate 4-hydroxyphenylglyoxalate, which is then aminated to form the final product. nih.govresearchgate.net The catalytic conversion of this intermediate was identified as the rate-limiting step, which was subsequently improved through protein engineering. nih.gov

Another strategy involves coupling an engineered, enantioselective oxidase with other enzymes to resolve racemic mixtures. An (S)-enantioselective hydroxymandelate oxidase mutant was combined with a mandelate (B1228975) racemase (MR) and a catalase (KatE). acs.org The racemase continuously converts the unwanted (R)-enantiomer into the (S)-enantiomer, which is then oxidized by the engineered oxidase, allowing for a theoretical 100% conversion of the racemic starting material to a single product. acs.org Such cascades provide powerful tools for the high-yield conversion of racemic hydroxy acids into enantiopure products. acs.orgmdpi.com

Table 2: Example of an Artificial Enzyme Cascade for D-p-Hydroxyphenylglycine (D-HPG) Synthesis

StepEnzymeEnzyme Commission (EC) NumberFunction in CascadeSource
14-Hydroxymandelate Synthase (HmaS)1.13.11.46Converts L-tyrosine derived intermediate to (S)-4-hydroxymandelate. nih.gov
24-Hydroxymandelate Oxidase (Hmo)1.1.3.46Oxidizes (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxalate (HPGA). nih.gov
3meso-Diaminopimelate Dehydrogenase (CgDAPDH)1.4.1.16Catalyzes the reductive amination of HPGA to D-HPG (identified as rate-limiting). nih.gov
4Cofactor Regeneration Enzyme (e.g., Glucose Dehydrogenase)1.1.1.47Regenerates NADPH required by CgDAPDH. nih.gov

Biotransformation Technologies for this compound Synthesis

Biotransformation technologies leverage biological catalysts—either whole microbial cells or isolated enzymes—to execute the synthesis of target molecules. The choice between these two approaches depends on factors like reaction complexity, cost, and process stability.

Whole-Cell Biocatalysis

Whole-cell biocatalysis utilizes entire, living microorganisms (such as Escherichia coli or Saccharomyces cerevisiae) that have been genetically engineered to produce a desired compound. colab.wsnih.gov This approach is often cost-effective because the cells replicate themselves, and it provides a natural environment for the enzymes, ensuring their proper folding and stability. nih.govchemrxiv.org Crucially, whole cells contain all the necessary cofactors (e.g., NAD(P)H, ATP) and can regenerate them internally, eliminating the need to add expensive cofactors to the reaction medium. nih.govchemrxiv.org

Metabolic engineering has enabled the creation of E. coli cell factories for the de novo production of both (R)- and (S)-hydroxymandelic acid from simple carbon sources like glucose or glycerol. researchgate.netnih.gov In one study, these engineered strains successfully produced titers between 0.8 and 4.8 g/L in fed-batch fermenter cultures. nih.gov These systems often involve expressing an entire biosynthetic pathway within the host microorganism. researchgate.netgoogle.com For example, a multi-enzyme cascade, including hydroxymandelate synthase, was expressed in E. coli to convert L-tyrosine into various aromatic compounds. researchgate.net

Cell-Free Enzyme Systems

Cell-free enzyme systems, also known as in vitro biocatalysis, operate using enzymes that are not contained within a living cell. mdpi.com These systems can use crude cell extracts or purified enzymes. mdpi.com The primary advantage of this approach is that it bypasses the complexity of a living cell, avoiding issues such as cell membrane transport limitations, product toxicity to the host, and diversion of substrates to competing metabolic pathways. chemrxiv.orgmdpi.com

This technology allows for rapid prototyping and optimization of enzymatic pathways. mdpi.com A modular approach has been developed where individual enzymes of a biosynthetic pathway are produced separately using an E. coli-based cell-free protein synthesis (CFPS) system. nih.gov These enzyme modules can then be mixed and matched to construct and test different pathways in a one-pot reaction. nih.gov This method was used to convert L-phenylalanine to target aromatic compounds, achieving up to 100% conversion after optimization. nih.gov Cell-free systems offer a high degree of control over reaction conditions and can be tailored for high-yield production, making them a flexible and powerful platform for biotransformation. windows.netjmb.or.kr

Process Optimization for Large-Scale Microbial Fermentation

Transitioning from a laboratory-scale proof-of-concept to large-scale industrial production requires rigorous process optimization. The goal is to maximize the titer (T), yield (Y), and productivity (P) of the fermentation process to ensure economic viability. isomerase.comoup.com This involves fine-tuning numerous parameters of the cultivation environment within a bioreactor. isomerase.commdpi.com

A successful example is the high-cell-density cultivation (HCDC) of an engineered E. coli strain to produce mandelic acid, a closely related compound. mdpi.com The process was scaled up in a 5-liter bioreactor, and optimization led to a final titer of 9.58 g/L. mdpi.com Key optimized parameters included:

Temperature: A two-stage temperature strategy was employed, with an initial phase at 37°C to promote rapid cell growth, followed by a reduction to 30°C to enhance protein expression and production. mdpi.com

pH Control: The pH was maintained at a constant 7.0 using automated additions of ammonia (B1221849) water, which also served as the nitrogen source for the microbes. mdpi.com

Dissolved Oxygen (DO): The DO level was kept above 30% saturation through a cascade control system that automatically increased the agitation speed (up to 800 rpm) and then the aeration rate as the microbial culture grew denser and consumed more oxygen. mdpi.com

Feeding Strategy: A fed-batch approach was used, where nutrients like glucose were continuously or sequentially fed to the bioreactor to prevent substrate inhibition and maintain optimal cell growth and production. nih.gov

Modern optimization often uses statistical methods like Design of Experiments (DoE) and modeling (kinetic, constraint-based, or machine learning) to efficiently explore the vast parameter space and identify the optimal conditions for large-scale production. isomerase.commdpi.com

High-Cell-Density Cultivation Strategies

High-cell-density cultivation (HCDC) is a critical technique in bioprocess engineering designed to significantly increase the concentration of microbial cells, and consequently, the product titer. ijbiotech.com For the production of compounds like this compound, achieving a high biomass concentration is paramount for economic viability. ijbiotech.comsrce.hr Generally, cell concentrations that are an order of magnitude or more above those in conventional batch cultures are considered high density, with values ranging from 20 g/L to over 200 g/L of dry cell weight. srce.hr

Fed-batch cultivation is the most widely employed strategy to achieve high cell densities. ijbiotech.com This method involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which prevents the substrate inhibition and accumulation of toxic byproducts that can occur when high concentrations of nutrients are present from the start of the fermentation. researchgate.net Different feeding strategies can be employed, including constant-rate feeding, stepwise increases in the feed rate, and exponential feeding, which is often designed to match the culture's maximum specific growth rate. ijbiotech.com

In the context of producing aromatic acids, engineered Escherichia coli is a common host. nih.govmdpi.com Research has demonstrated the effectiveness of HCDC for analogous compounds. For instance, in the de novo biosynthesis of mandelic acid, a fed-batch process in a 5 L bioreactor was implemented. mdpi.com The cultivation was initiated at 37°C to promote rapid biomass accumulation. mdpi.com Once the optical density (OD600) surpassed 30, the temperature was lowered to 30°C, and gene expression was induced to shift the cellular machinery towards product synthesis. mdpi.com This strategy successfully achieved a mandelic acid titer of 9.58 g/L. mdpi.com

Another study focused on producing 4-hydroxymandelic acid (4-HMA) from a glucose-xylose mixture using an engineered E. coli strain. nih.gov A feeding fermentation was conducted in a 5 L bioreactor where the residual sugar concentration was maintained below 2.0 g/L to avoid overflow metabolism. nih.gov This meticulous control of the carbon source led to the consumption of 42.5 g/L of glucose and 42.5 g/L of xylose, culminating in a 4-HMA titer of 15.8 g/L with a productivity of 0.26 g/L·h⁻¹. nih.gov However, the formation of acetate (3.4 g/L) was noted as a byproduct, suggesting that further metabolic engineering to reduce acetate accumulation could enhance the yield and titer. nih.gov

Table 1: High-Cell-Density Cultivation for 4-Hydroxymandelate and Related Compounds

This table summarizes key findings from high-cell-density cultivation studies for producing 4-hydroxymandelic acid and its parent compound, mandelic acid, using engineered E. coli.

ProductMicroorganismCultivation StrategyBioreactor VolumeKey Findings & ParametersTiter (g/L)Productivity (g/L·h⁻¹)Source
4-Hydroxymandelic acid (4-HMA)E. coli HMA15Fed-batch5 LUtilized a glucose-xylose mixture as a carbon source. Maintained residual sugar concentration <2.0 g/L.15.80.26 nih.gov
Mandelic Acid (MA)Engineered E. coliHigh-Cell-Density Cultivation (HCDC)5 LTwo-stage temperature control (37°C for growth, 30°C for production). pH maintained at 7.0.9.58Not specified mdpi.com

Bioreactor System Design for Enhanced Productivity

The design and operation of the bioreactor are fundamental to the success of both microbial fermentation and biocatalytic processes for producing this compound. The bioreactor must provide a controlled environment where parameters such as pH, temperature, substrate concentration, and dissolved oxygen (DO) are precisely managed to maximize productivity. mdpi.comresearchgate.net

For high-cell-density cultivation, stirred-tank bioreactors are commonly used. researchgate.net These systems are equipped with agitators for mixing, spargers for aeration, and probes for real-time monitoring and control. researchgate.net A critical challenge in HCDC is meeting the high oxygen demand of the dense culture. ijbiotech.com To prevent oxygen limitation, which can lead to the formation of inhibitory byproducts, bioreactor strategies include using cascades where agitation speed and aeration rate are increased in response to falling DO levels, as well as supplementing air with pure oxygen. ijbiotech.commdpi.com In the production of mandelic acid, for example, a 5 L bioreactor maintained DO levels above 30% through a cascade control system that adjusted the agitation speed from 180 to 800 rpm and increased the aeration rate when necessary. mdpi.com

For biocatalytic production, where isolated enzymes are used, bioreactor design often focuses on enzyme immobilization. academie-sciences.frrnlkwc.ac.in Immobilization confines enzymes onto or within an inert support material, which offers several advantages: it allows for easy separation of the enzyme from the product, enables enzyme reuse over multiple cycles, and can enhance enzyme stability. rnlkwc.ac.inunivr.it Common immobilization methods include physical adsorption, covalent binding, and entrapment within a polymer matrix. rnlkwc.ac.in

Different bioreactor configurations are employed for immobilized enzymes. academie-sciences.frbmbreports.org

Packed-Bed Reactors (PBRs): In a PBR, the immobilized enzyme particles are packed into a column, and the substrate solution flows through it. academie-sciences.fr This design enables continuous operation and high conversion rates due to the high concentration of the biocatalyst. academie-sciences.fr PBRs are particularly effective for single-enzyme reactions and have been used for the production of various chiral compounds. academie-sciences.fr

Membrane Bioreactors (MBRs): These reactors integrate enzymatic catalysis with membrane separation. mdpi.com Enzymes can be immobilized directly onto the membrane surface or within its porous structure. bmbreports.orgmdpi.com This setup allows for the continuous removal of the product while retaining the enzyme, which can alleviate product inhibition and drive the reaction forward. mdpi.com MBRs are also suitable for multi-enzyme cascade reactions, where enzymes can be layered onto the membrane to facilitate the sequential conversion of a substrate through a metabolic pathway. mdpi.com

The choice of bioreactor depends on whether whole-cell fermentation or isolated enzyme biocysis is employed. While stirred-tank reactors are standard for HCDC, PBRs and MBRs offer sophisticated solutions for enhancing the efficiency and reusability of biocatalysts in the synthesis of this compound. researchgate.netacademie-sciences.fr

Table 2: Comparison of Bioreactor Systems for Bioproduction

This table outlines the characteristics and applications of different bioreactor systems relevant to the production of this compound.

Bioreactor SystemBiocatalyst FormPrinciple of OperationAdvantagesTypical ApplicationsSource
Stirred-Tank BioreactorWhole cells (suspension)Mechanical agitation provides mixing and enhances mass transfer in a controlled environment.Excellent mixing and mass transfer; well-established and scalable technology.High-cell-density microbial fermentation. mdpi.comresearchgate.net
Packed-Bed Reactor (PBR)Immobilized enzymes or cellsSubstrate solution flows continuously through a fixed bed of immobilized biocatalyst particles.High productivity per unit volume; allows for continuous operation; enzyme reuse.Continuous biocatalytic synthesis of chiral chemicals. academie-sciences.fr
Membrane Bioreactor (MBR)Immobilized or free enzymesCombines a bioreaction with a membrane separation process to retain the biocatalyst and remove the product.Enhanced stability; continuous product removal alleviates inhibition; suitable for multi-enzyme systems.Biocatalytic synthesis and multi-enzyme cascade reactions. bmbreports.orgmdpi.com

Compound Names Mentioned in the Article

Enantioselective Synthesis and Derivatization in Academic Research

Stereoselective Chemical Synthesis Methodologies

Chemical synthesis offers precise control over reaction conditions and can be adapted for large-scale production. Key strategies include asymmetric Friedel-Crafts reactions and the stereospecific reduction of precursor molecules.

The Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction that can be adapted for the asymmetric synthesis of hydroxymandelic acid derivatives. nih.govbeilstein-journals.org This approach typically involves the reaction of a phenol (B47542) with a glyoxylate (B1226380) derivative in the presence of a Lewis acid catalyst. acs.orgresearchgate.net The choice of a chiral auxiliary or a chiral Lewis acid complex is critical for inducing stereoselectivity, directing the incoming electrophile to a specific face of the aromatic ring and controlling the stereochemistry at the newly formed chiral center. acs.org

The reaction's success hinges on achieving both high regioselectivity (alkylation at the ortho position to the hydroxyl group) and high stereoselectivity. researchgate.netrsc.org Researchers have demonstrated that using chiral glyoxylates can lead to highly diastereoselective hydroxyalkylation of phenols. Subsequent hydrolysis or reduction of the resulting esters yields enantiomerically pure 2-hydroxymandelic acids or corresponding diols. acs.org Mechanistic studies, including the crystal structure analysis of titanium phenoxide complexes, suggest a chelation-controlled reaction mechanism is responsible for the high degree of stereocontrol. acs.org

Table 1: Examples of Lewis Acids in Friedel-Crafts Reactions nih.govbeilstein-journals.orgorganic-chemistry.org

Lewis AcidTypical Application
AlCl₃Traditional catalyst for alkylation and acylation. beilstein-journals.org
BF₃Effective catalyst for various FC reactions. nih.gov
TiCl₄Used in stereoselective synthesis. nih.govacs.org
SnCl₄Another common Lewis acid catalyst. nih.gov
Bi(OTf)₃A modern, air and moisture compatible catalyst. beilstein-journals.org

This table presents a selection of Lewis acids commonly employed in Friedel-Crafts reactions, highlighting their general utility.

An alternative and widely used strategy for synthesizing (R)-4-hydroxymandelate is the stereospecific reduction of the corresponding prochiral α-keto acid, 4-hydroxyphenylglyoxylic acid (also known as p-hydroxybenzoylformic acid). cdnsciencepub.comresearchgate.netcdnsciencepub.com This method's success depends on the use of a chiral reducing agent that can selectively deliver a hydride to one face of the ketone carbonyl group.

A notable example involves the use of chiral hydride reagents like (R)- or (S)-2,2'-dihydroxy-1,1'-binaphthyl lithium aluminum hydride (BINAL-H). cdnsciencepub.comresearchgate.netcdnsciencepub.com The reduction of 2-(4'-hydroxyphenyl)-2-oxoethanoic acid with (R)-BINAL-H specifically yields (R)-4-hydroxymandelic acid. cdnsciencepub.comcdnsciencepub.com The enantiomeric purity of the product is often high, and this method has been successfully used to establish the absolute configuration of natural products. cdnsciencepub.comresearchgate.netcdnsciencepub.com Biocatalytic approaches, using whole microbial cells or isolated enzymes, are also increasingly employed for this transformation due to their high stereoselectivity and mild reaction conditions. mdpi.com

Regio- and Stereoselective Friedel-Crafts Alkylation

Derivatization Strategies for Research Purposes

Once synthesized, this compound can be chemically modified or derivatized for various research applications. These modifications can alter its physical properties, protect reactive functional groups, or convert it into other valuable chiral molecules.

Esterification is a common derivatization strategy for carboxylic acids like this compound. This is often done to protect the carboxylic acid group during subsequent reactions or to modify the compound's solubility and volatility, which can be advantageous for purification or analysis. plos.org For instance, the synthesis of methyl or ethyl esters can be achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid. cdnsciencepub.com

The resulting esters, such as ethyl 4-hydroxymandelate (B1240059), are also valuable intermediates in their own right. They can be used in further synthetic transformations or studied for their own biological properties. The esterification process must be carefully controlled to avoid side reactions, especially at the phenolic hydroxyl group.

Table 2: Analytical Data for Ethyl 4-hydroxymandelate

PropertyValue
CAS Number68758-68-9
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.2 g/mol
Boiling Point346.9 °C
Flash Point137.5 °C

This table provides key physical and chemical properties for the ethyl ester derivative of 4-hydroxymandelate.

This compound is a versatile chiral precursor for the synthesis of other important chiral aromatic compounds, most notably (R)-4-hydroxyphenylglycine. rsc.org This non-proteinogenic amino acid is a crucial component in the synthesis of semi-synthetic β-lactam antibiotics. frontiersin.org

The conversion typically involves a multi-step process that begins with the oxidation of the secondary alcohol in this compound back to the corresponding α-keto acid. This intermediate is then subjected to a reductive amination reaction, where a nitrogen source is introduced to form the α-amino acid with the desired stereochemistry. mdpi.com Multi-enzyme cascade reactions, often performed in one-pot systems, have been developed to efficiently carry out this transformation, highlighting the synergy between chemical and biological catalysis. mdpi.comacs.org

Catabolism and Degradation Pathways of R 4 Hydroxymandelate in Biological Systems

Microbial Degradation Mechanisms

Microorganisms have evolved sophisticated mechanisms to utilize aromatic compounds like (R)-4-hydroxymandelate as a carbon and energy source. This degradation is a key part of the global carbon cycle and plays a role in the detoxification of environmental pollutants.

This compound is a central intermediate in the mandelate (B1228975) pathway, a metabolic route for the degradation of mandelic acid and its derivatives. ontosight.ai This pathway has been identified in various bacteria and yeasts. For instance, a strain of Pseudomonas convexa isolated from sewage sediment was found to metabolize mandelic acid through a novel pathway involving 4-hydroxymandelic acid. nih.govcapes.gov.br In this bacterium, the pathway proceeds through the intermediates 4-hydroxybenzaldehyde (B117250), 4-hydroxybenzoic acid, and ultimately 3,4-dihydroxybenzoic acid. nih.govcapes.gov.br

Similarly, the mandelate pathway is active in yeasts like Hanseniaspora vineae, where it is linked to the synthesis of benzenoids. asm.org This yeast utilizes the pathway to produce compounds derived from the aromatic amino acids phenylalanine and tyrosine, with 4-hydroxymandelic acid being a detected intracellular intermediate. asm.org The degradation of 4-hydroxymandelic acid has also been noted in species of Acinetobacter. scispace.com The widespread presence of this pathway underscores its importance in the microbial metabolism of aromatic compounds. researchgate.net

The degradation of this compound is facilitated by a series of specific enzymes that catalyze distinct oxidative and decarboxylating reactions. The key enzymes identified in this pathway are detailed below.

A crucial enzyme in this pathway is (S)-4-hydroxymandelate oxidase (decarboxylating) , a flavoprotein that requires Mn2+ for its activity. This enzyme, found in bacteria such as Pseudomonas putida, is involved in the degradation of mandelate. In Pseudomonas convexa, a particulate enzyme identified as L-4-hydroxymandelate oxidase (decarboxylating) requires flavin adenine (B156593) dinucleotide (FAD) and Mn2+ to function. nih.gov

Another key enzyme is This compound dehydrogenase , which oxidizes this compound to produce 4-hydroxybenzaldehyde. ontosight.ai This product is then further oxidized by 4-hydroxybenzaldehyde dehydrogenase to form 4-hydroxybenzoate (B8730719). ontosight.ai

In some microorganisms, the initial step involves a hydroxylase. For example, Pseudomonas convexa possesses a soluble enzyme called L-mandelate-4-hydroxylase , which requires tetrahydropteridine, reduced nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH), and Fe2+ for its activity to produce 4-hydroxymandelate (B1240059) from L-mandelate. nih.govcapes.gov.br

Furthermore, hydroxymandelate synthase (HMS) is another important enzyme in this context. rsc.orgresearchgate.net While it is involved in the synthesis of 4-hydroxymandelate from 4-hydroxyphenylpyruvate, its product is a key entry point into the degradation pathway. rsc.orgresearchgate.net

The table below provides a summary of the key enzymes involved in the degradation of this compound.

Enzyme NameFunctionCofactors/RequirementsFound In
This compound dehydrogenase Catalyzes the oxidation of this compound to 4-hydroxybenzaldehyde. ontosight.ai-General mandelate pathway. ontosight.ai
(S)-4-hydroxymandelate oxidase (decarboxylating) Oxidizes and decarboxylates (S)-4-hydroxymandelate. FAD, Mn2+. nih.govPseudomonas putida, Pseudomonas convexa. nih.gov
L-mandelate-4-hydroxylase Hydroxylates L-mandelate to form 4-hydroxymandelate. nih.govcapes.gov.brTetrahydropteridine, NADPH, Fe2+. nih.govcapes.gov.brPseudomonas convexa. nih.govcapes.gov.br
4-hydroxybenzaldehyde dehydrogenase Oxidizes 4-hydroxybenzaldehyde to 4-hydroxybenzoate. ontosight.aiNAD+ or NADP+. nih.govPseudomonas convexa. ontosight.ainih.gov
Hydroxymandelate synthase (HMS) Synthesizes (S)-4-hydroxymandelate from 4-hydroxyphenylpyruvate. rsc.orgwikipedia.orgFe(II), O2. rsc.orgAmycolatopsis orientalis. frontiersin.org
D-mandelate dehydrogenase Converts S-mandelate to R-mandelate. researchgate.net-Rhodotorula graminis. researchgate.net

Involvement in the Mandelate Pathway in Microorganisms

Environmental and Biotechnological Implications of Degradation

The microbial degradation pathways of this compound have significant implications for both environmental remediation and various biotechnological applications. ontosight.ai

From an environmental perspective, the ability of microorganisms to break down aromatic compounds like 4-hydroxymandelate is crucial for the bioremediation of polluted environments. ontosight.ai Mandelic acid derivatives can be present in industrial wastewater, and their degradation by microbes helps in the detoxification and cleanup of these sites. rsc.org For example, various Acinetobacter strains are known for their ability to degrade a wide range of pollutants, including 4-hydroxymandelic acid. scispace.comucp.edu.pk

In the realm of biotechnology, understanding and harnessing these degradation pathways allows for the development of novel biocatalysts and processes for producing valuable chemicals. ontosight.ai The enzymes from the mandelate pathway are being used in metabolic engineering and synthetic biology to create microbial cell factories. These engineered microorganisms can produce a range of aromatic compounds from renewable feedstocks. frontiersin.orgresearchgate.net

For instance, engineered E. coli strains have been developed for the de novo biosynthesis of mandelic acid, a valuable α-hydroxy acid used in pharmaceuticals and cosmetics. mdpi.com By incorporating enzymes like 4-hydroxymandelate oxidase from Streptomyces coelicolor and D-mandelate dehydrogenase from Rhodotorula graminis, scientists have successfully produced (R)-mandelic acid from glucose. frontiersin.orgresearchgate.net Furthermore, the enzymatic conversion of 4-hydroxymandelate to 4-hydroxybenzaldehyde is a key step in the production of this aromatic aldehyde, which has various industrial uses. rsc.org The degradation pathways also provide the building blocks for synthesizing other important molecules, such as the non-proteinogenic amino acid 4-hydroxyphenylglycine, a component of several peptide antibiotics. rsc.org

Analytical Methodologies in R 4 Hydroxymandelate Research

Chromatographic Techniques for Enantiomeric Analysis

Chromatographic methods are fundamental to the analysis of (R)-4-hydroxymandelate, providing the means to separate it from its (S)-enantiomer and other related compounds.

Gas chromatography (GC) coupled with chiral stationary phases (CSPs) is a powerful technique for the enantiomeric analysis of volatile compounds. gcms.czchromatographyonline.com For the analysis of mandelic acid and its derivatives, including 4-hydroxymandelate (B1240059), derivatization is often necessary to increase volatility. plos.org A common procedure involves esterification, for example, with isopropanol (B130326) in the presence of an acid catalyst, to convert the carboxylic acid group into an ester. plos.org

Chiral GC columns, which contain a chiral selector as the stationary phase, enable the separation of enantiomers. These selectors, often based on cyclodextrin (B1172386) derivatives, interact differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation and quantification. plos.orguni-muenchen.de For instance, a BGB 174 chiral column has been successfully used to separate the isopropyl esters of mandelic acid enantiomers. plos.org The choice of the specific chiral column and the GC conditions, such as temperature programming, are critical for achieving baseline separation. plos.orgrestek.com

Table 1: Exemplary GC Conditions for Chiral Separation of Mandelic Acid Derivatives

ParameterValue
Column BGB 174 chiral column (30 m x 0.25 mm ID, 0.25 µm film) plos.org
Derivatization Esterification with isopropanol and HCl plos.org
Detection Mass Spectrometry (MS) plos.org
(R)-mandelic acid isopropyl ester retention time 17.3 min plos.org
(S)-mandelic acid isopropyl ester retention time 18.3 min plos.org

This table is for illustrative purposes and specific conditions may vary based on the exact analyte and instrumentation.

High-performance liquid chromatography (HPLC) is another cornerstone technique for the enantiomeric separation of 4-hydroxymandelate. nih.govresearchgate.netacademax.com Chiral HPLC can be performed using either a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govamericanpharmaceuticalreview.com Columns with CSPs, such as those based on cellulose (B213188) derivatives like CHIRALPAK® IC, are widely used. nih.govresearchgate.netacademax.com These columns provide a chiral environment that leads to differential interactions with the enantiomers, resulting in their separation. nih.govamericanpharmaceuticalreview.com

The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and additives (e.g., trifluoroacetic acid, TFA), significantly influences the retention and resolution of the enantiomers. nih.gov For instance, a mobile phase of n-hexane with isopropanol and 0.1% TFA has been used for the separation of mandelic acid derivatives on a CHIRALPAK® IC column. nih.gov

The coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the analysis of this compound. plos.orgnih.gov LC-MS combines the separation power of HPLC with the mass-resolving capability of MS, allowing for the identification and quantification of the compound even in complex biological matrices. plos.orgsciex.com This technique is particularly valuable for confirming the identity of reaction products and for tracing metabolic pathways. plos.orgspringernature.com Two-dimensional LC-MS methods have also been developed for the simultaneous analysis of multiple compounds. hug.ch

Table 2: HPLC Conditions for Chiral Separation of 4-Hydroxymandelic Acid

ParameterValue
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) nih.govresearchgate.netacademax.com
Mobile Phase n-hexane/isopropanol with 0.1% TFA nih.gov
Detection UV at 230 nm nih.gov
Flow Rate 0.4–1.2 ml/min nih.gov
Temperature 25 °C nih.gov

This table is for illustrative purposes and specific conditions may vary based on the exact analyte and instrumentation.

Gas Chromatography (GC) with Chiral Columns

Spectroscopic and Other Advanced Analytical Methods in Structural and Mechanistic Studies

Beyond chromatography, a range of spectroscopic and computational methods are employed to gain deeper insights into the structure, stereochemistry, and reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. numberanalytics.com For the stereochemical elucidation of this compound, ¹H NMR spectroscopy in the presence of a chiral solvating agent can be used. cdnsciencepub.comresearchgate.net These agents, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, form diastereomeric complexes with the enantiomers of the analyte, leading to distinguishable chemical shifts in the NMR spectrum. cdnsciencepub.com This allows for the determination of the enantiomeric purity and the assignment of the absolute configuration by comparing the spectra to those of known standards. cdnsciencepub.comresearchgate.net

Mass spectrometry (MS) is an indispensable tool for identifying the products of reactions involving this compound and for tracing its metabolic pathways. plos.orgnih.gov By precisely measuring the mass-to-charge ratio of ions, MS can confirm the identity of expected products and identify unknown intermediates or byproducts. plos.org When combined with isotopic labeling, a technique known as metabolic tracing, MS can follow the fate of specific atoms from a labeled precursor through a metabolic pathway to the final product. bitesizebio.com For example, using ¹⁸O₂, researchers have traced the incorporation of oxygen into 4-hydroxymandelate, revealing its role in the coenzyme Q10 synthesis pathway. nih.gov

Computational chemistry and molecular modeling provide invaluable insights into the interactions between this compound and enzymes, as well as the mechanisms of the reactions it participates in. plos.orgacs.orgnih.gov Techniques such as molecular docking can predict the binding mode of this compound within the active site of an enzyme, helping to understand substrate specificity and enantioselectivity. researchgate.netacs.orgmdpi.comfrontiersin.org

Furthermore, quantum mechanical calculations, like density functional theory (DFT), can be used to model the entire reaction pathway. acs.orgnih.govresearchgate.net These studies can elucidate the transition states and intermediates of a reaction, providing a detailed understanding of the reaction mechanism at the atomic level. acs.orgnih.govresearchgate.net For instance, computational studies have been instrumental in understanding the mechanism of hydroxymandelate synthase, an enzyme involved in the biosynthesis of (S)-4-hydroxymandelate. plos.orgacs.orgnih.govrsc.org

Future Perspectives in R 4 Hydroxymandelate Research

Advancements in Synthetic Biology and Metabolic Engineering for Novel Applications

Synthetic biology and metabolic engineering are pivotal in harnessing microbial cell factories for the sustainable production of valuable chemicals like (R)-4-Hydroxymandelate (4-HMA) and its derivatives. nih.gov Researchers are increasingly focused on designing and optimizing microbial strains, primarily Escherichia coli and Saccharomyces cerevisiae, to serve as efficient production platforms, thereby providing an environmentally friendly alternative to conventional chemical synthesis. nih.govnih.gov

The core strategy involves constructing artificial biosynthetic pathways in these microorganisms. frontiersin.org For instance, the production of (S)-mandelic acid in E. coli was achieved by introducing the gene for 4-hydroxymandelate (B1240059) synthase (hmaS) from Amycolatopsis orientalis. nih.govresearchgate.net This enzyme converts endogenous phenylpyruvate to (S)-mandelic acid. researchgate.net Further enhancements, such as overexpressing feedback-resistant versions of key enzymes in the aromatic amino acid pathway (e.g., aroF^fbr, pheA^fbr) and deleting competing metabolic routes, have significantly increased production titers. frontiersin.orgnih.gov

To produce the (R)-enantiomer, a multi-enzyme cascade is often engineered. This typically involves:

Synthesis of an (S)-mandelate intermediate using an enzyme like HmaS.

Oxidation of the (S)-intermediate to a glyoxylate (B1226380) by an oxidase, such as 4-hydroxymandelate oxidase (Hmo) from Streptomyces coelicolor. nih.gov

Stereoselective reduction of the glyoxylate to the (R)-mandelate product by an (R)-specific mandelate (B1228975) dehydrogenase (DMD), for example, from Rhodotorula graminis. nih.gov

Using this three-enzyme pathway, engineered E. coli strains have successfully produced (R)-mandelic acid directly from glucose. nih.gov Similar strategies have been applied in S. cerevisiae, leveraging its robustness for industrial fermentation processes. nih.gov Engineering efforts in yeast have included expressing bacterial bifunctional enzymes to increase flux into the phenylalanine pathway, which boosted mandelic acid production twelve-fold in some studies. nih.gov A significant achievement in E. coli was the production of 15.8 g/L of 4-HMA through fed-batch fermentation, utilizing a synthetic hmaS and deleting competing pathway genes (aspC and tyrB). nih.gov Another study reached a titer of 9.58 g/L of mandelic acid by integrating enzyme screening, metabolic flux optimization, and high-cell-density cultivation. mdpi.com

Future work in this area will likely focus on optimizing enzyme expression levels, fine-tuning metabolic fluxes to direct more precursors towards 4-HMA, and utilizing mixed sugar feedstocks, such as glucose-xylose mixtures from lignocellulosic biomass, to improve the economic feasibility of bioproduction. nih.govosti.gov

Table 1: Examples of Engineered Microbial Strains for Mandelic Acid (MA) and 4-Hydroxymandelic Acid (4-HMA) Production

Exploration of Undiscovered Biosynthetic and Degradation Pathways

While some biosynthetic routes involving this compound are well-characterized, particularly in antibiotic synthesis, recent discoveries suggest that its metabolic roles are more widespread and fundamental than previously understood. wikipedia.org A significant future direction is the exploration of these novel pathways in a variety of organisms, including humans.

A landmark discovery revealed a previously unknown, non-canonical tyrosine catabolism pathway in human cells that synthesizes 4-HMA. nih.gov This pathway is mediated by hydroxyphenylpyruvate dioxygenase-like (HPDL), an enzyme with previously unknown function. nih.gov The research demonstrated that HPDL converts 4-hydroxyphenylpyruvate (4-HPPA) into 4-HMA. nih.gov Crucially, this newly identified pathway establishes 4-HMA as a key intermediate in the biosynthesis of the headgroup of coenzyme Q10 (CoQ10), an essential antioxidant and component of the mitochondrial electron transport chain. nih.govmdpi.com This finding opens a new avenue of research into human metabolism and the potential roles of 4-HMA in cellular bioenergetics and redox homeostasis. nih.gov

In microorganisms, this compound is a known precursor in the biosynthesis of non-proteinogenic amino acids like L-p-hydroxyphenylglycine (L-HPG), which is a building block for the vancomycin (B549263) group of antibiotics. wikipedia.orgproteopedia.org This pathway involves the oxidation of 4-hydroxymandelate by hydroxymandelate oxidase (Hmo) to 4-hydroxybenzoylformate, followed by a transamination step. wikipedia.org

The degradation of mandelate and its derivatives is also an area of active research. ontosight.ai The mandelate pathway, responsible for breaking down mandelic acid, involves enzymes such as this compound dehydrogenase, which oxidizes this compound to 4-hydroxybenzaldehyde (B117250). ontosight.ai Further oxidation yields 4-hydroxybenzoate (B8730719), which can enter central metabolism. ontosight.ai Understanding these degradation pathways is crucial for applications in bioremediation of aromatic pollutants. ontosight.aiontosight.ai Future research will likely focus on identifying and characterizing the full complement of enzymes and regulatory networks involved in both the synthesis and catabolism of this compound across different species, potentially revealing new metabolic functions and biotechnological targets. acs.org

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the complex role of this compound in biological systems, a holistic, systems-level approach is required. The integration of various "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—presents a powerful strategy for achieving this. nih.gov This multi-omics approach allows researchers to move beyond the study of individual components to understand the interplay between genes, proteins, and metabolites within complex networks. nih.govgithub.io

The recent discovery of the 4-HMA to CoQ10 synthesis pathway serves as a prime example of the power of omics. nih.gov This breakthrough was achieved by applying a polar oxy-metabolome analysis, where cells were labeled with ¹⁸O₂ to trace the incorporation of oxygen into polar metabolites. nih.gov This metabolomics approach identified 4-HMA as a highly labeled feature, directly leading to the elucidation of its biosynthetic origin from 4-HPPA via the HPDL enzyme. nih.gov

Future research will increasingly rely on such integrative strategies. For example, combining transcriptomics (RNA-Seq) and proteomics data can reveal how the expression of genes like HPDL is regulated under different physiological conditions and how this correlates with the abundance of the corresponding protein. nih.gov Correlating these datasets with metabolomics can then directly link gene expression changes to the flux through the this compound pathway and its downstream products. nih.gov

Advanced computational tools and platforms, such as the R package mixOmics, are being developed to facilitate the statistical integration and visualization of large, multi-dimensional omics datasets. mixomics.org These tools employ multivariate methods to reduce data dimensionality and identify key variables and relationships across different omics layers. mixomics.org By applying these methods to the study of this compound, researchers can:

Identify novel genes and proteins associated with its metabolism.

Uncover regulatory networks that control its synthesis and degradation.

Elucidate its role in disease states by comparing multi-omics profiles of healthy versus diseased tissues. nih.gov

This systems-level understanding is critical for developing new therapeutic strategies for diseases related to amino acid metabolism or mitochondrial dysfunction and for optimizing metabolic engineering strategies for its biotechnological production. ontosight.aiwisconsin.edu

Development of Novel Biocatalysts and Enzymatic Reactions

The development of novel and improved biocatalysts is a cornerstone of future research, enabling more efficient and specific chemical transformations for producing this compound and its derivatives. nih.gov Protein engineering techniques, including directed evolution and site-directed mutagenesis, are being applied to key enzymes in the mandelate pathway to enhance their activity, stability, and substrate specificity. researchgate.netacs.org

Key enzymes targeted for engineering include:

4-Hydroxymandelate Synthase (HmaS): This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate. researchgate.net Researchers have successfully created mutants of HmaS with significantly higher activity. For example, a quadruple mutant (A199V/Q206R/I217V/K337Q) demonstrated a 2.4-fold increase in activity for producing benzaldehyde (B42025) from L-phenylalanine, showcasing the enzyme's potential for broader applications. researchgate.netresearchgate.net

Hydroxymandelate Oxidase (Hmo): This FMN-dependent enzyme oxidizes (S)-4-hydroxymandelate. proteopedia.org Directed evolution of Hmo has yielded mutants with dramatically enhanced catalytic efficiency. An engineered Hmo mutant (HMOTM) showed a 23-fold improvement in kcat/KM for the oxidation of (S)-4-HMA. acs.org This enhanced biocatalyst is a key component in multi-enzyme cascades.

The creation of novel enzymatic cascades is another promising frontier. These cascades couple multiple reactions in a one-pot system, improving efficiency and reducing downstream processing costs. acs.org For example, an engineered cascade combining the improved HMOTM mutant with a mandelic acid racemase (MR) and a catalase (KatE) achieved high-yield oxidation of racemic 4-HMA to 4-hydroxyphenylglyoxylic acid (up to 93% yield). acs.org By further coupling this system with enantioselective transaminases, researchers have efficiently produced both (S)- and (R)-phenylglycines from racemic mandelic acids. acs.org

Future research will continue to explore the vast potential of enzyme engineering to create biocatalysts with tailored properties. nih.gov This includes expanding the substrate scope of enzymes like HmaS and Hmo to accept non-natural substrates, thereby enabling the synthesis of a wider range of chiral α-hydroxy acids and other valuable fine chemicals. researchgate.net The discovery and characterization of entirely new enzymes from specialized metabolism will further broaden the biocatalytic toolbox available for synthetic applications. nih.gov

Table 2: Examples of Engineered Biocatalysts for Reactions Involving Mandelic Acid Derivatives

Mentioned Compounds

Q & A

Q. What are the standard methods for determining the enantiomeric purity of (R)-4-Hydroxymandelate in synthetic chemistry?

To confirm enantiomeric purity, employ chiral high-performance liquid chromatography (HPLC) or polarimetry . Chiral HPLC separates enantiomers using a chiral stationary phase, while polarimetry measures optical rotation. Cross-validate results with literature-reported specific rotations (e.g., PubChem data) . For novel compounds, compare retention times with known standards and verify via nuclear magnetic resonance (NMR) using chiral shift reagents.

Q. What spectroscopic techniques are recommended for characterizing this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and hydrogen bonding patterns.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, carboxyl).
  • Mass spectrometry (MS) for molecular weight validation and fragmentation analysis. Cross-reference spectral data with databases like SciFinder or Reaxys to ensure consistency with reported values .

Q. How can researchers verify the identity of this compound in biological samples?

Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring. Optimize chromatographic conditions (e.g., reverse-phase columns) to separate isomers. Validate using isotope-labeled internal standards and compare retention times/spectral libraries (e.g., HMDB or NIST Chemistry WebBook) .

Advanced Research Questions

Q. How to design an experiment to investigate the kinetic parameters of this compound oxidase activity?

Follow this protocol:

  • Enzyme assay : Incubate purified oxidase (e.g., EC 1.1.3.19) with this compound in 100 mM phosphate buffer (pH 7.5), 3 µM FMN, and catalase (20 mg/L).
  • Detection : Monitor H₂O₂ production spectrophotometrically at 340 nm.
  • Kinetics : Vary substrate concentrations (0.2–20 mM) and calculate KmK_m, VmaxV_{max}, and catalytic efficiency (kcat/Kmk_{cat}/K_m) using Michaelis-Menten or Lineweaver-Burk plots . Include controls (e.g., heat-inactivated enzyme) to confirm enzymatic specificity.

Q. What are the challenges in distinguishing (R)- and (S)-4-Hydroxymandelate enantiomers in metabolic pathway studies?

Key challenges include:

  • Enzyme stereospecificity : Some oxidases (e.g., EC 1.1.3.19) preferentially act on the (S)-enantiomer. Use chiral chromatography to track substrate depletion/product formation .
  • Analytical sensitivity : Low enantiomer concentrations in biological matrices require high-resolution LC-MS or capillary electrophoresis.
  • Pathway cross-talk : Degradation products (e.g., 4-hydroxybenzaldehyde) may overlap between enantiomers. Employ isotopic labeling (e.g., ¹³C or ¹⁸O) to trace metabolic fates .

Q. How to resolve contradictions in experimental yields of this compound under varying reaction conditions?

  • Statistical rigor : Perform triplicate experiments with error bars (standard deviation) and apply t-tests or ANOVA to assess significance.
  • Variable control : Isolate factors like temperature, pH, and catalyst purity. For example, Mn²⁺ is critical for EC 1.1.3.19 activity; chelators may reduce yields .
  • Data validation : Cross-check yields with independent methods (e.g., gravimetric analysis vs. HPLC quantification) .

Mechanistic and Pathway Analysis

Q. What role does this compound play in CoQ10 biosynthesis, and how can this be experimentally validated?

this compound is a precursor in the polar oxy-metabolome pathway leading to CoQ10. To validate:

  • Isotopic labeling : Expose cell lines to ¹⁸O₂ and track incorporation into this compound and downstream metabolites via LC-MS.
  • Knockout studies : Use CRISPR/Cas9 to silence genes encoding key enzymes (e.g., hydroxylases) and monitor CoQ10 depletion .

Q. How does this compound interact with flavin-dependent oxidoreductases?

The compound’s hydroxyl and carboxyl groups participate in hydrogen bonding with FAD cofactors. Use X-ray crystallography or molecular docking simulations to map active-site interactions. Mutagenesis studies (e.g., altering FAD-binding residues) can confirm mechanistic roles .

Data Reproducibility and Reporting

Q. What best practices ensure reproducibility in this compound synthesis and analysis?

  • Detailed protocols : Document reaction conditions (solvent, catalyst, temperature) and purification steps (e.g., recrystallization solvents).
  • Open data : Share raw spectra, chromatograms, and statistical outputs in supplementary materials.
  • Reference standards : Use commercially available this compound (CAS 13244-78-5) for method validation .

Q. How to address discrepancies between experimental and literature-reported melting points for this compound?

  • Purity checks : Re-crystallize the compound and re-measure using differential scanning calorimetry (DSC).
  • Environmental factors : Control humidity during analysis, as hygroscopicity may alter observed values.
  • Literature review : Cross-check multiple sources (e.g., PubChem, ChemIDplus) to identify consensus values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.